

Application Notes and Protocols: Determination of M7583 IC50 in Cancer Cell Lines

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Compound of Interest

Compound Name: M7583

Cat. No.: B1574650

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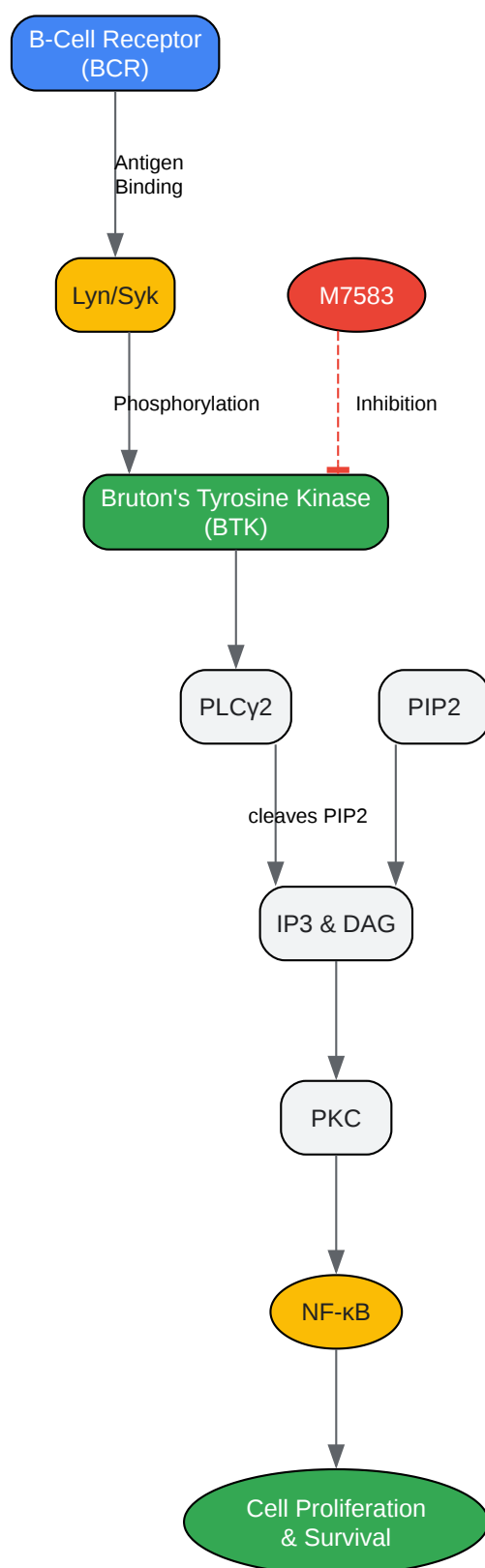
Introduction

M7583, also known as TL-895, is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways that regulate B-cell proliferation, survival, and differentiation.[5][6] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies, making BTK a key therapeutic target.[6] **M7583** covalently binds to the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **M7583** in various cancer cell lines, a crucial step in preclinical drug evaluation.

Mechanism of Action of M7583

M7583 is an ATP-competitive inhibitor that selectively and irreversibly binds to BTK.[1][7] This action blocks the downstream signaling cascade, including the activation of pathways mediated by PLC γ 2, ERK, and NF- κ B, ultimately inhibiting B-cell proliferation and survival.[8]

Below is a diagram illustrating the Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of **M7583**.



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Caption: BTK Signaling Pathway and **M7583** Inhibition.

Quantitative Data Summary

The following table summarizes the reported IC50 values of **M7583** in various contexts.

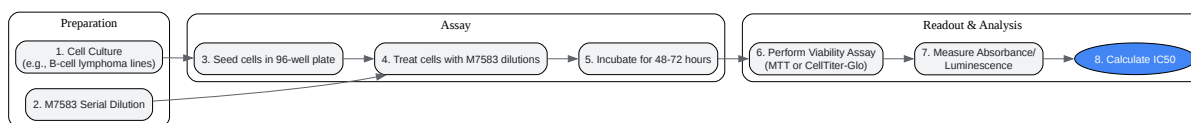
Target/Cell Line	Assay Type	IC50 Value	Reference
Recombinant BTK	Biochemical Assay	1.5 nM	[1]
Recombinant BTK	Kinase Profiler Screen	18.5 nM	[1]
Primary CLL Blasts	Growth Inhibition	~0.2 μ M	[1]
Mantle Cell Lymphoma (MCL)			
Mino	Growth Inhibition	>50% inhibition	[1]
JeKo-1	Growth Inhibition	>50% inhibition	[1]
JVM-2	Growth Inhibition	>50% inhibition	[1]
REC-1	Growth Inhibition	>50% inhibition	[1]
Granta-519	Growth Inhibition	No significant inhibition	[1]
Z-138	Growth Inhibition	No significant inhibition	[1]
Diffuse Large B-Cell Lymphoma (DLBCL)			
TMD-8 (ABC subtype)	Growth Inhibition	Not specified	[1]
U-2932 (ABC subtype)	Growth Inhibition	Not specified	[1]
HBL-1 (ABC subtype)	Growth Inhibition	Not specified	[1]
SU-DHL-2 (GCB subtype)	Growth Inhibition	Not specified	[1]
OCI-Ly1 (GCB subtype)	Growth Inhibition	Not specified	[1]
DOHH-2 (GCB subtype)	Growth Inhibition	Not specified	[1]

Experimental Protocols

Two common methods for determining the IC₅₀ of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Below are detailed protocols for each.

Experimental Workflow Overview

The general workflow for determining the IC₅₀ value is depicted below.



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Caption: General workflow for IC₅₀ determination.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **M7583** (stock solution in DMSO)
- MTT solution (5 mg/mL in sterile PBS)

- DMSO (Dimethyl sulfoxide)
- Sterile 96-well plates
- Multichannel pipette
- Plate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[\[9\]](#)
 - Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
- Drug Treatment:
 - Prepare serial dilutions of **M7583** in complete culture medium from the stock solution. A 1:3 or 1:4 dilution series is recommended when the approximate IC50 is known.
 - Remove the medium from the wells and add 100 µL of the **M7583** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
 - Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[\[10\]](#)
- MTT Addition and Incubation:
 - After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[\[10\]](#)
 - Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[\[10\]](#)
- Solubilization and Measurement:

- Carefully remove the medium from each well without disturbing the formazan crystals.[\[9\]](#)
[\[10\]](#)
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[9\]](#)
- Shake the plate gently for 5-10 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the log of the **M7583** concentration.
 - Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **M7583** (stock solution in DMSO)
- CellTiter-Glo® Reagent
- Sterile, opaque-walled 96-well plates
- Multichannel pipette

- Luminometer

Procedure:

- Cell Seeding:
 - Seed cells in an opaque-walled 96-well plate at a density of 10,000 cells/well in 100 μ L of complete medium.
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
- Drug Treatment:
 - Prepare serial dilutions of **M7583** in complete culture medium.
 - Add the desired volume of **M7583** dilutions to the wells. Include appropriate controls.
 - Incubate for 48 to 72 hours at 37°C.[\[10\]](#)
- Assay Reagent Preparation and Addition:
 - Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 μ L of reagent to 100 μ L of medium).
- Lysis and Signal Stabilization:
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement and Data Analysis:
 - Record the luminescence using a plate reader.

- Calculate the percentage of cell viability relative to the control.
- Plot the data and determine the IC50 value as described for the MTT assay.

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